4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-phenyl-
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Overview
Description
4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-phenyl- is a heterocyclic compound that features a pyrimidinone core substituted with a 4-chlorophenyl group at the 3-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-phenyl- typically involves the cyclization of appropriate precursors. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) in n-butanol under reflux conditions . Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidinone core.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl groups, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound has similar structural features and has been studied for its antiproliferative and apoptotic activities.
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives: These compounds share the 4-chlorophenyl group and have been investigated for their antitubercular activity.
Uniqueness
4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-phenyl- is unique due to its specific substitution pattern on the pyrimidinone core, which imparts distinct chemical and biological properties
Properties
CAS No. |
89069-65-8 |
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Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C16H11ClN2O/c17-13-6-8-14(9-7-13)19-15(20)10-11-18-16(19)12-4-2-1-3-5-12/h1-11H |
InChI Key |
KSDRNFOJKQDCJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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